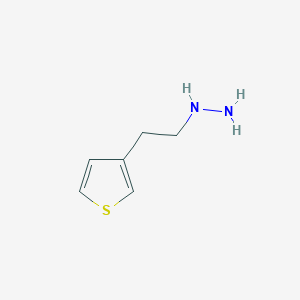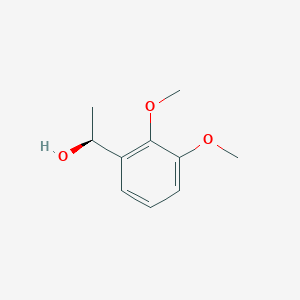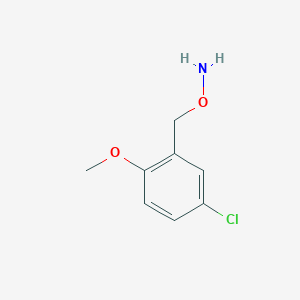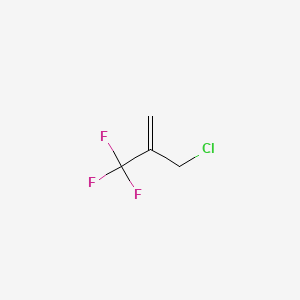
1-Chloro-3,3,3-trifluoro-2-methylpropene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Chloro-3,3,3-trifluoro-2-methylpropene is an organofluorine compound with the molecular formula C₄H₄ClF₃ and a molecular weight of 144.523 g/mol . This compound is characterized by the presence of both chlorine and fluorine atoms, making it a versatile intermediate in various chemical processes.
Preparation Methods
The synthesis of 1-Chloro-3,3,3-trifluoro-2-methylpropene typically involves the reaction of isobutylene with chlorine and fluorine sources. One common method includes the catalytic conversion of isobutylene to 1-chloro-2-trifluoromethyl-3,3,3-trifluoropropene . The reaction conditions often require controlled temperatures and the presence of specific catalysts to ensure high yield and selectivity.
Industrial production methods may involve gas-phase fluorine-chlorine exchange reactions using 1,1,1,3,3-pentachloropropane as a raw material . This method is advantageous due to its high conversion rate and selectivity, making it suitable for large-scale production.
Chemical Reactions Analysis
1-Chloro-3,3,3-trifluoro-2-methylpropene undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom can be substituted by other nucleophiles, such as hydroxide or alkoxide ions, leading to the formation of different derivatives.
Addition Reactions: The double bond in the compound allows for addition reactions with halogens, hydrogen halides, and other electrophiles.
Oxidation and Reduction: While specific oxidation and reduction reactions are less common, the compound can undergo such transformations under appropriate conditions.
Common reagents used in these reactions include halogens, hydrogen halides, and nucleophiles like hydroxide ions. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
1-Chloro-3,3,3-trifluoro-2-methylpropene has several applications in scientific research and industry:
Chemistry: It serves as an intermediate in the synthesis of various fluorinated compounds, which are valuable in pharmaceuticals and agrochemicals.
Biology and Medicine: Fluorinated compounds derived from this compound are often used in medicinal chemistry for the development of drugs with improved metabolic stability and bioavailability.
Industry: It is used as a precursor in the production of refrigerants, foaming agents, and solvents.
Mechanism of Action
The mechanism of action of 1-Chloro-3,3,3-trifluoro-2-methylpropene involves its reactivity due to the presence of both chlorine and fluorine atoms. These atoms can participate in various chemical reactions, leading to the formation of new compounds. The molecular targets and pathways involved depend on the specific application and the nature of the reactions it undergoes.
Comparison with Similar Compounds
1-Chloro-3,3,3-trifluoro-2-methylpropene can be compared with other similar compounds, such as:
1-Chloro-3,3,3-trifluoropropene: This compound is used as a refrigerant and has a lower global warming potential.
Chlorotrifluoropropane: Known for its use as a solvent and in the production of fluorinated polymers.
The uniqueness of this compound lies in its specific reactivity and the presence of both chlorine and fluorine atoms, which make it a valuable intermediate in various chemical processes.
Properties
CAS No. |
381-83-9 |
|---|---|
Molecular Formula |
C4H4ClF3 |
Molecular Weight |
144.52 g/mol |
IUPAC Name |
2-(chloromethyl)-3,3,3-trifluoroprop-1-ene |
InChI |
InChI=1S/C4H4ClF3/c1-3(2-5)4(6,7)8/h1-2H2 |
InChI Key |
DHODLDAVSMRUMX-UHFFFAOYSA-N |
Canonical SMILES |
C=C(CCl)C(F)(F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![[3-(Methoxymethyl)oxolan-3-yl]methanol](/img/structure/B13612338.png)
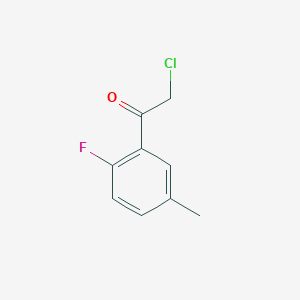

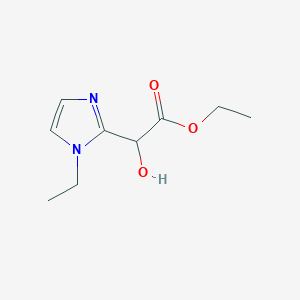
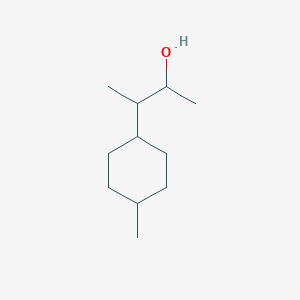

![2-[(3,4-Difluorophenoxy)methyl]-1,3-thiazole-4-carboxylicacid](/img/structure/B13612381.png)
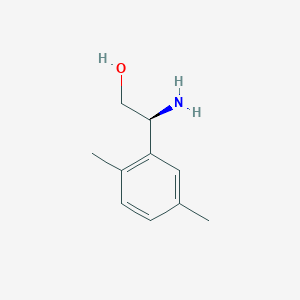
![2-{2-Methylimidazo[1,2-a]pyridin-3-yl}ethan-1-amine](/img/structure/B13612401.png)

